
5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. The presence of a bromophenyl group at the 5-position and a formyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a double chlorination of a pyrrolidine substrate followed by base-induced formation of both an imine and a nitrile oxide functionality can lead to the desired pyrrole structure . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed.
Major Products:
Oxidation: 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-Bromophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology and Medicine: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and functional groups. The bromophenyl group can enhance binding affinity to certain targets, while the formyl group can participate in hydrogen bonding or other interactions .
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but differs in its core structure and functional groups.
4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl-containing compound with a thiazole ring, showing diverse biological activities.
Uniqueness: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring, a bromophenyl group, and a formyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C11H8BrNO |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H |
Clé InChI |
OGDNRESKMRSZBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
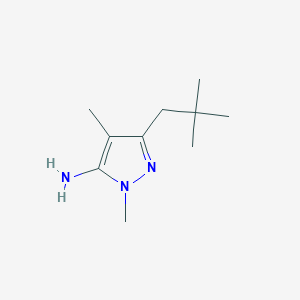
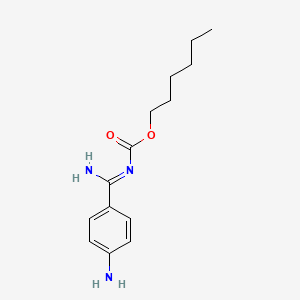
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
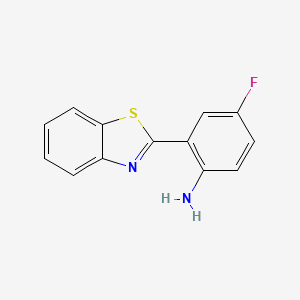
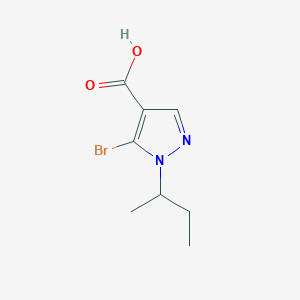

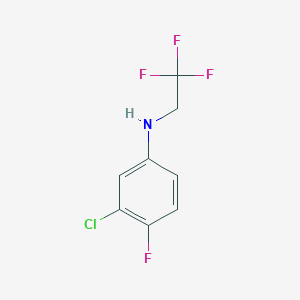
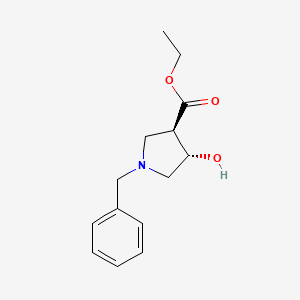

![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)
